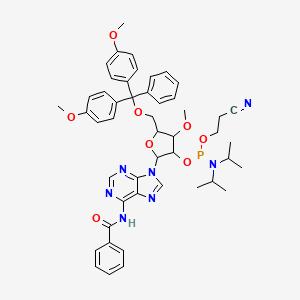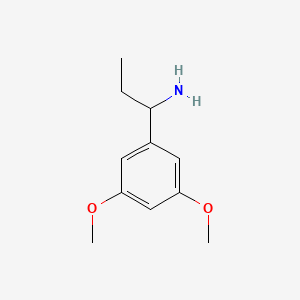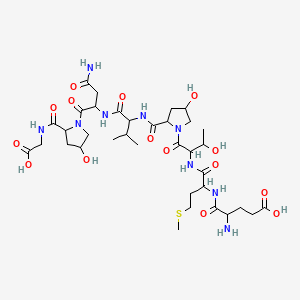
H-DL-Glu-DL-Met-DL-xiThr-DL-xiHyp-DL-Val-DL-Asn-DL-xiHyp-Gly-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-DL-Glu-DL-Met-DL-xiThr-DL-xiHyp-DL-Val-DL-Asn-DL-xiHyp-Gly-OH is a synthetic peptide composed of multiple amino acids This compound is notable for its complex structure, which includes both standard and non-standard amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Glu-DL-Met-DL-xiThr-DL-xiHyp-DL-Val-DL-Asn-DL-xiHyp-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, activated by coupling reagents such as HBTU or DIC, is added to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and reducing human error.
Chemical Reactions Analysis
Types of Reactions
H-DL-Glu-DL-Met-DL-xiThr-DL-xiHyp-DL-Val-DL-Asn-DL-xiHyp-Gly-OH can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, converting it to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC are used.
Major Products
Oxidation: Methionine sulfoxide.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
H-DL-Glu-DL-Met-DL-xiThr-DL-xiHyp-DL-Val-DL-Asn-DL-xiHyp-Gly-OH has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its potential role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of biomaterials and nanotechnology applications.
Mechanism of Action
The mechanism of action of H-DL-Glu-DL-Met-DL-xiThr-DL-xiHyp-DL-Val-DL-Asn-DL-xiHyp-Gly-OH depends on its specific sequence and structure. It may interact with molecular targets such as enzymes, receptors, or other proteins, influencing various biochemical pathways. The exact mechanism can vary based on the context of its application, such as inhibiting enzyme activity or modulating receptor signaling.
Comparison with Similar Compounds
Similar Compounds
H-DL-Glu-DL-Arg-Gly-DL-Met-DL-xiThr-OH: Another synthetic peptide with a similar structure but different amino acid composition.
Elcatonin: A peptide with a sequence that includes DL-Ser, DL-Asn, DL-Leu, and other amino acids, used as an anti-parathyroid agent.
Uniqueness
H-DL-Glu-DL-Met-DL-xiThr-DL-xiHyp-DL-Val-DL-Asn-DL-xiHyp-Gly-OH is unique due to its specific sequence and the inclusion of non-standard amino acids like xiThr and xiHyp. These modifications can impart unique properties, such as increased stability or specific biological activity, distinguishing it from other peptides.
Properties
IUPAC Name |
4-amino-5-[[1-[[1-[2-[[1-[[4-amino-1-[2-(carboxymethylcarbamoyl)-4-hydroxypyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H57N9O15S/c1-15(2)27(33(57)40-21(11-24(37)48)34(58)43-13-17(46)9-22(43)31(55)38-12-26(51)52)41-32(56)23-10-18(47)14-44(23)35(59)28(16(3)45)42-30(54)20(7-8-60-4)39-29(53)19(36)5-6-25(49)50/h15-23,27-28,45-47H,5-14,36H2,1-4H3,(H2,37,48)(H,38,55)(H,39,53)(H,40,57)(H,41,56)(H,42,54)(H,49,50)(H,51,52) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMNRQBTWWMWEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)N1CC(CC1C(=O)NCC(=O)O)O)NC(=O)C2CC(CN2C(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H57N9O15S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
875.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[20,22,25-Triacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16,23-trioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B12105176.png)
![9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-3-[(2-methylpropan-2-yl)oxy]-1-oxobutan-2-yl]carbamate](/img/structure/B12105184.png)
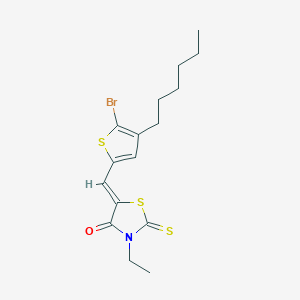
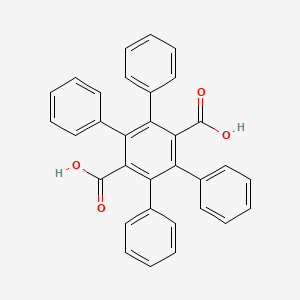


![1-[2-[(1-Acetylpyrrolidine-2-carbonyl)amino]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B12105229.png)

